Cas no 790717-09-8 (N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide)

N-(1-Adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide is a structurally unique compound featuring an adamantyl group linked to a benzothiazolone moiety via an acetamide bridge. This hybrid structure combines the rigid, lipophilic properties of adamantane with the heterocyclic reactivity of benzothiazolone, making it a promising candidate for medicinal chemistry and materials science applications. The adamantyl group enhances metabolic stability and membrane permeability, while the benzothiazolone core offers potential for diverse chemical modifications. Its well-defined molecular architecture facilitates studies in structure-activity relationships, particularly in the development of enzyme inhibitors or bioactive agents. The compound's crystallinity and synthetic accessibility further support its utility in research and industrial applications.
N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide structure
790717-09-8 structure
Product name:N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide
CAS No:790717-09-8
MF:C19H22N2O2S
MW:342.455183506012
CID:5865112
PubChem ID:4875293

N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 790717-09-8
    • MLS000567780
    • WAY-636045
    • Z26274800
    • SCHEMBL16735402
    • N-(adamantan-1-yl)-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
    • BDBM34709
    • cid_4875293
    • HMS2311F20
    • AKOS033959977
    • N-(1-adamantyl)-2-(3-oxidanylidene-1,2-benzothiazol-2-yl)ethanamide
    • CHEMBL1471698
    • N-(1-adamantyl)-2-(3-keto-1,2-benzothiazol-2-yl)acetamide
    • MLS-0105641.0001
    • SMR000154301
    • N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide
    • EN300-18093759
    • Inchi: 1S/C19H22N2O2S/c22-17(11-21-18(23)15-3-1-2-4-16(15)24-21)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,22)
    • InChI Key: PXEAWBCDHQZUQK-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(N1CC(NC12CC3CC(CC(C3)C1)C2)=O)=O

Computed Properties

  • Exact Mass: 342.14019912g/mol
  • Monoisotopic Mass: 342.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 74.7Ų

N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18093759-0.05g
790717-09-8 90%
0.05g
$2755.0 2023-09-19

Additional information on N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

Comprehensive Overview of N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide (CAS No. 790717-09-8)

N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide, with the CAS number 790717-09-8, is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound features a unique structural framework combining an adamantyl group and a benzothiazole moiety, making it a subject of study for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its molecular interactions and stability, which are critical for developing novel therapeutic agents.

The compound's adamantyl group is known for its lipophilic and rigid characteristics, often enhancing the bioavailability and metabolic stability of drug candidates. Meanwhile, the benzothiazole scaffold is widely recognized for its diverse biological activities, including anti-inflammatory and antimicrobial properties. This dual functionality positions N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide as a promising candidate for further investigation in targeted drug delivery systems and enzyme inhibition studies.

In recent years, the scientific community has shown growing interest in adamantyl-containing compounds due to their potential in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's. The incorporation of the benzothiazole ring further expands its utility, as this moiety is frequently explored in the development of fluorescent probes and imaging agents. These attributes align with current trends in precision medicine and diagnostic tools, where multifunctional molecules are highly sought after.

From a synthetic chemistry perspective, N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide presents intriguing challenges and opportunities. Its synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring construction. Researchers are actively optimizing these protocols to improve yield and purity, which are essential for scaling up production. The compound's crystalline properties and solubility profile are also under scrutiny, as these factors influence its formulation and delivery in potential applications.

Beyond pharmaceuticals, CAS 790717-09-8 has potential applications in material science, particularly in the design of organic semiconductors and photostable coatings. The adamantyl group contributes to thermal stability, while the benzothiazole unit may enhance electronic properties. This dual functionality makes the compound a candidate for advanced materials used in optoelectronics and nanotechnology, areas that are rapidly evolving with the demand for sustainable and high-performance solutions.

Environmental and safety considerations are paramount when working with N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to ensure minimal ecological impact. Researchers emphasize the importance of green chemistry principles in its synthesis and application, aligning with global efforts to reduce the environmental footprint of chemical processes.

The commercial availability of 790717-09-8 is limited, often requiring custom synthesis from specialized suppliers. This scarcity underscores the need for collaborative efforts between academia and industry to advance its development. As interest in adamantyl-based derivatives and benzothiazole analogs continues to rise, this compound is poised to play a pivotal role in next-generation research and innovation.

In summary, N-(1-adamantyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a valuable subject for ongoing research, with potential breakthroughs in medicine, materials, and beyond. As scientific inquiry progresses, this compound is likely to emerge as a key player in addressing some of the most pressing challenges in modern science and technology.

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